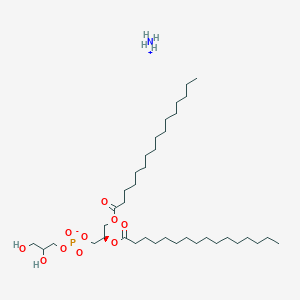

1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) ammonium salt

Description

1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) ammonium salt (DPPG-NH4) is a synthetic phospholipid with two saturated palmitoyl (16:0) chains, a negatively charged phosphoglycerol headgroup, and an ammonium counterion . It is widely used to model biological membranes due to its amphipathic nature, enabling the formation of stable bilayers and vesicles for studying membrane-protein interactions, molecular transport, and antimicrobial mechanisms . DPPG-NH4 is particularly valued for its reproducibility in creating controlled membrane environments, making it essential in biophysical and biochemical research .

Properties

CAS No. |

1373168-73-0 |

|---|---|

Molecular Formula |

C38H78NO10P |

Molecular Weight |

740.0 g/mol |

IUPAC Name |

azanium;[(2R)-2,3-di(hexadecanoyloxy)propyl] 2,3-dihydroxypropyl phosphate |

InChI |

InChI=1S/C38H75O10P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-37(41)45-33-36(34-47-49(43,44)46-32-35(40)31-39)48-38(42)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h35-36,39-40H,3-34H2,1-2H3,(H,43,44);1H3/t35?,36-;/m1./s1 |

InChI Key |

KSVUSCAQEBSOIJ-ODZMYOIVSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCCCCCC.[NH4+] |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCCCCCC.[NH4+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) ammonium salt typically involves the esterification of glycerol with palmitic acid, followed by phosphorylation and subsequent reaction with ammonium hydroxide to form the ammonium salt . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale esterification and phosphorylation processes, often utilizing automated systems to maintain consistency and efficiency. The final product is purified through techniques such as chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) ammonium salt undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of peroxides and other oxidative products.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

Substitution: Substitution reactions can occur at the phosphate group, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure specific reaction pathways .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of phosphatidylglycerol peroxides, while substitution reactions can yield various phosphatidylglycerol derivatives .

Scientific Research Applications

1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) ammonium salt is widely used in scientific research, including:

Chemistry: It is used to study lipid bilayer formation and membrane dynamics.

Biology: It serves as a model compound for studying cell membrane interactions and lipid-protein interactions.

Medicine: It is used in the development of liposomal drug delivery systems and as a component in pulmonary surfactants.

Industry: It is employed in the formulation of cosmetics and pharmaceuticals

Mechanism of Action

The compound exerts its effects by integrating into lipid bilayers, where it influences membrane fluidity and permeability. It interacts with various molecular targets, including proteins and other lipids, to modulate membrane-associated processes. The pathways involved include lipid-lipid interactions and lipid-protein interactions, which are crucial for maintaining membrane integrity and function .

Comparison with Similar Compounds

DPPG Sodium Salt

- Structural Difference : Sodium (Na⁺) replaces ammonium (NH₄⁺) as the counterion.

- Molecular Weight : 744.95 g/mol (sodium salt) vs. ~775.00 g/mol (ammonium salt) .

- Solubility : Both salts dissolve in organic solvents like chloroform but exhibit differences in hydration due to counterion size and charge density .

- Applications : Sodium salts are commonly used in lung surfactant models, while ammonium salts are preferred in studies requiring compatibility with cationic agents (e.g., antimicrobial peptides) .

PG Variants with Different Acyl Chains

- Functional Implications : Shorter acyl chains (DMPG) reduce membrane rigidity, while unsaturated chains (DOPG) enhance fluidity and flexibility . DPPG’s saturated chains provide thermal stability, critical for studying phase transitions .

Comparison with Phospholipids of Different Headgroups

DPPC (Phosphatidylcholine)

DPPS (Phosphatidylserine)

DPPE (Phosphatidylethanolamine)

- Headgroup: Small, weakly charged phosphoethanolamine.

- Charge : Slightly negative.

- Interactions : Promotes membrane curvature and fusion.

- Applications : Inner mitochondrial membranes; less commonly used in charge-dependent studies compared to DPPG .

Key Research Findings

- Antimicrobial Interactions: DPPG-NH4 monolayers show increased permeability when treated with chitosan and TiO₂, suggesting its utility in studying bacterial membrane disruption .

- Counterion Effects : Ammonium salts enhance compatibility with cationic polymers in drug delivery systems compared to sodium salts .

Biological Activity

1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) ammonium salt, commonly referred to as DPPG-NH4, is a phospholipid that plays a crucial role in the study of biological membranes and drug delivery systems. This compound is characterized by its unique structure, which consists of two palmitic acid chains linked to a glycerol phosphate backbone, making it a valuable component in various biophysical and biochemical applications.

- Molecular Formula : CHOP·NH

- Molecular Weight : 740.00 g/mol

- CAS Number : 1373168-73-0

Membrane Dynamics and Stability

DPPG-NH4 is extensively used in research focused on lipid bilayers and membrane dynamics. Its amphiphilic nature allows it to form stable liposomes, which are essential for studying membrane fluidity, phase behavior, and lipid-protein interactions. The negative charge imparted by the phosphate group enhances the stability of liposomes, making them suitable for drug delivery applications .

Table 1: Comparison of DPPG with Other Phospholipids

| Property | DPPG | DPPC | DSPC |

|---|---|---|---|

| Charge | Negative | Neutral | Neutral |

| Phase Transition Temperature | ~23°C | ~41°C | ~55°C |

| Applications | Drug delivery | Membrane studies | Liposome formulations |

Drug Delivery Systems

DPPG-NH4 has been shown to enhance the efficacy of drug delivery systems. In studies involving liposomal formulations of metallodrugs for cancer therapy, DPPG-NH4 was instrumental in improving drug encapsulation efficiency and targeting capabilities. For instance, liposomes containing DPPG exhibited prolonged circulation times and increased accumulation at tumor sites compared to conventional formulations .

Case Study: Liposomal Formulations in Cancer Therapy

In vitro studies demonstrated that DPPG-containing liposomes significantly increased the uptake of platinum-based drugs in A2780 ovarian cancer cells. The results indicated enhanced cytotoxicity against cisplatin-resistant cell lines, suggesting that DPPG can help overcome drug resistance mechanisms .

Interaction with Biomolecules

DPPG-NH4 is also utilized to study the interactions between lipids and proteins. Research has shown that the incorporation of DPPG into lipid bilayers alters protein adsorption characteristics, which can influence membrane-associated processes such as enzyme activity and receptor signaling .

Research Findings

Recent findings emphasize the role of DPPG in modulating immune responses and enhancing therapeutic efficacy. For example, formulations containing DPPG have been linked to promoting immunogenic cell death (ICD) in cancer cells, thereby improving the overall anti-tumor response .

Table 2: Summary of Key Research Findings

Q & A

Basic: What analytical methods are recommended for verifying the purity and structural integrity of this compound?

Answer:

- Thin-Layer Chromatography (TLC): Use silica gel plates with a chloroform/methanol/water (65:25:4 v/v) solvent system to assess lipid purity. Spots should correspond to a single band (Rf ~0.5) .

- Mass Spectrometry (MS): Employ LC-ESI-QTOF-MS to confirm molecular weight (observed m/z: 722.984 for [M-H]⁻) and fragmentation patterns .

- Nuclear Magnetic Resonance (NMR): Analyze ¹H and ³¹P NMR spectra to validate acyl chain integration and phosphate group connectivity .

Advanced: How can researchers resolve discrepancies in reported CAS numbers (e.g., 67232-81-9 vs. 200880-41-7) for this compound?

Answer:

- Source Verification: Cross-reference supplier certificates (e.g., Avanti Polar Lipids vs. Sigma-Aldrich) and independent databases like PubChem.

- Analytical Confirmation: Use high-resolution MS to match exact mass (C38H74O10P•Na: 745.0 Da) and NMR to confirm stereochemistry .

- Batch-Specific Documentation: Request lot-specific analytical data from vendors to rule out synthesis or formulation variations .

Basic: What storage conditions are optimal for maintaining stability?

Answer:

- Temperature: Store at -20°C in airtight, amber glass vials to prevent oxidation and hydrolysis .

- Solvent System: Resuspend in chloroform:methanol (2:1 v/v) for long-term storage, avoiding aqueous buffers unless immediately used .

- Stability Testing: Monitor degradation via TLC every 6 months; discard if new spots (e.g., lysophospholipids) appear .

Advanced: How does acyl chain saturation impact the compound’s phase behavior in model membranes?

Answer:

- DSC Analysis: Fully saturated chains (16:0/16:0) exhibit a higher phase transition temperature (~41°C) compared to unsaturated analogs (e.g., DOPG: -18°C) .

- Membrane Fluidity: Use fluorescence anisotropy with probes like DPH to quantify lipid packing. Saturated chains reduce fluidity, enhancing bilayer rigidity .

- X-ray Scattering: Perform SAXS to correlate chain length with interlamellar spacing (e.g., ~55 Å for DPPG bilayers) .

Basic: What experimental protocols are recommended for liposome preparation?

Answer:

- Film Hydration: Dissolve in chloroform, evaporate to form a thin film, and hydrate with buffer (e.g., 10 mM HEPES, pH 7.4). Extrude through 100 nm polycarbonate membranes .

- Electrostatic Stabilization: Incorporate PEGylated lipids (e.g., 14:0 PEG2000 PE) at 1-5 mol% to prevent aggregation .

- Size Characterization: Use dynamic light scattering (DLS) to confirm hydrodynamic diameter (110-120 nm) and polydispersity (<0.2) .

Advanced: How can researchers optimize protocols for studying protein-lipid interactions?

Answer:

- Surface Plasmon Resonance (SPR): Immobilize liposomes on L1 sensor chips and measure binding kinetics of proteins (e.g., annexins) under varying Ca²⁺ concentrations .

- Isothermal Titration Calorimetry (ITC): Titrate protein into lipid vesicles to quantify enthalpy changes and binding stoichiometry .

- Cryo-EM: Resolve structural changes in membranes upon protein insertion (e.g., gramicidin channels) at near-atomic resolution .

Basic: What safety precautions are essential when handling this compound?

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .

- Ventilation: Work in a fume hood to minimize inhalation of organic solvents during lipid film preparation .

- Waste Disposal: Collect chloroform-containing waste in designated halogenated solvent containers .

Advanced: How can computational modeling enhance understanding of its behavior in mixed lipid systems?

Answer:

- Molecular Dynamics (MD) Simulations: Use tools like GROMACS to model lipid packing and predict phase separation in ternary mixtures (e.g., DPPG/DOPC/cholesterol) .

- Coarse-Grained Models: Apply MARTINI force fields to simulate large-scale membrane remodeling over microsecond timescales .

- Free Energy Calculations: Compute partitioning coefficients of small molecules (e.g., drugs) into DPPG-rich domains .

Basic: What techniques are suitable for quantifying the compound in biological samples?

Answer:

- Phospholipid Extraction: Use Folch method (chloroform:methanol 2:1) with 0.01% BHT to prevent oxidation .

- HPLC-ELSD: Separate on a C18 column (5 µm, 4.6 × 250 mm) with isocratic elution (acetonitrile:methanol:0.1% NH4OH, 70:25:5) .

- Colorimetric Assays: Measure phosphate content via Bartlett assay after acidic hydrolysis .

Advanced: How can researchers address batch-to-batch variability in experimental outcomes?

Answer:

- Quality Control (QC): Require certificates of analysis (CoA) with ≥98% purity (TLC), validated by independent MS/NMR .

- Standardized Protocols: Pre-equilibrate lipids to room temperature before use and calibrate extrusion pressures (e.g., 500 psi for 10 cycles) .

- Interlaboratory Reproducibility: Share raw data (e.g., DLS, DSC) via platforms like Zenodo to benchmark results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.